molecular formula C19H23NO4 B4631732 N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)-N-methylpropanamide

N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)-N-methylpropanamide

Cat. No. B4631732
M. Wt: 329.4 g/mol
InChI Key: RHHYCFSZBHFJAZ-UHFFFAOYSA-N
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Description

Benzamides and their derivatives, including compounds with methoxybenzyl groups, have been extensively studied for their diverse biological activities and chemical properties. Research into these compounds often focuses on their synthesis, molecular structure elucidation, and potential applications in various fields such as medicinal chemistry.

Synthesis Analysis

The synthesis of benzamides and related compounds typically involves multi-step reactions, including N-benzylation and reactions with methoxybenzyl precursors. For example, one study details the synthesis of N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine, a key intermediate for antiasthmatic agents, achieved through a one-pot process involving N-benzylation, the Leuckart reaction, and acidic hydrolysis (Wang Yong-mei, 2007).

Molecular Structure Analysis

Structural elucidation techniques such as X-ray diffraction, NMR, and mass spectroscopy are crucial for confirming the molecular structure of synthesized compounds. An example is the synthesis and structural confirmation of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, where various analytical techniques were employed (Alotaibi et al., 2018).

Scientific Research Applications

Environmental Impact and Removal Technologies

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

Parabens, which share structural similarities with N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)-N-methylpropanamide, are extensively studied for their environmental impact. Research indicates that despite wastewater treatments effectively removing them, parabens persist in low concentrations in effluents and are ubiquitous in surface waters and sediments. This persistence is attributed to the continuous introduction of paraben-containing products into the environment. Their ubiquity raises concerns about their role as weak endocrine disrupters, necessitating further studies on their toxicity and by-products, especially chlorinated parabens found in wastewater and aquatic environments (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological Applications

Metoclopramide - A Case Study in Pharmacological Properties

While not directly related, research into compounds like metoclopramide can provide insight into the pharmacological applications of complex amides. Metoclopramide's multifaceted pharmacological profile, including its utility in gastrointestinal diagnostics and symptom relief in various disorders, underscores the potential of this compound in similar therapeutic areas. Understanding metoclopramide's mechanisms, such as enhanced gastric emptying and antiemetic effects, may guide research into analogous compounds (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Industrial and Biotechnological Relevance

Oxidoreductive Enzymes in Decolorization and Detoxification

The use of oxidoreductive enzymes, such as peroxidases and laccases, in the decolorization and detoxification of dyes highlights a potential application area for this compound. Enzymatic treatment offers a promising alternative to conventional methods for removing recalcitrant compounds from wastewater. The efficiency and substrate range of these processes can be significantly enhanced by redox mediators, suggesting a role for synthetic compounds in improving enzymatic degradation technologies (Husain, 2006).

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-14(24-18-11-9-17(23-4)10-12-18)19(21)20(2)13-15-5-7-16(22-3)8-6-15/h5-12,14H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHYCFSZBHFJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC=C(C=C1)OC)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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